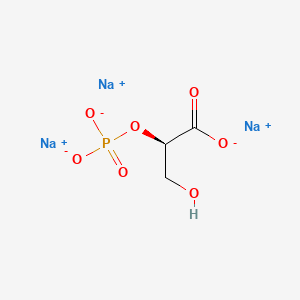

D-(+)-2-Phosphoglyceric Acid Sodium Hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pharmaceutical hydrates are a subtype of solid solvates in which water molecules are incorporated into the crystal lattice of a compound . They exhibit a different structure compared to related anhydrates, as it may be altered by the complex H-bonding network .

Synthesis Analysis

The synthesis of hydrates generally involves the crystallization process under specific temperature, pressure, and humidity conditions . The solvents used during the crystallization process can also influence the formation of hydrates .

Molecular Structure Analysis

The molecular structure of hydrates is analyzed using various instrumental and computational methods. These include X-ray diffraction (single crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD)), spectroscopic (solid state nuclear magnetic resonance spectroscopy (ssNMR), Fourier-transformed infrared spectroscopy (FT-IR), Raman spectroscopy), thermal (differential scanning calorimetry (DSC), thermogravimetric analysis (TGA)), gravimetric (dynamic vapour sorption (DVS)), and computational (molecular mechanics (MM), Quantum Mechanics (QM), molecular dynamics (MD)) methods .

Chemical Reactions Analysis

The chemical reactions involving hydrates are often influenced by the degree of hydration, crystal structure, and dynamics, and (de)hydration kinetics .

Physical And Chemical Properties Analysis

The physical and chemical properties of hydrates can differ significantly from their anhydrous counterparts. These differences can influence important properties such as solubility in water, dissolution rate, melting point, stability, and tabletability .

Scientific Research Applications

Molecular Simulation Studies : Leekumjorn and Sum (2006) utilized molecular dynamics simulations to study the structural and dynamic properties of hydrated mixed bilayers, including phosphoglyceric acids, highlighting their importance in understanding lipid interactions and membrane dynamics (Leekumjorn & Sum, 2006).

Preparation Methods : Mandl and Neuberg (1957) provided procedures for the preparation of 2-phosphoglyceric acid (2PGA), which involves processes like alcohol precipitation and chemical reactions, essential for laboratory synthesis of phosphoglyceric acids (Mandl & Neuberg, 1957).

Complex Formation Studies : Hollender et al. (2001) investigated the complexes formed between D-3-phosphoglyceric acid and various metal ions, using pH-potentiometric and spectral methods. This research contributes to understanding the metal ion speciation and binding in biological systems (Hollender et al., 2001).

Hydration and Electrolyte Disturbances : Elisaf et al. (1996) explored the acid-base and electrolyte disturbances in diabetic ketoacidosis patients, emphasizing the role of phosphoglyceric acids in metabolic processes and their implications in clinical settings (Elisaf et al., 1996).

Enzymatic Functions and Biochemical Interactions : Ji et al. (2016) discussed the role of Alpha-enolase, also known as 2-phospho-D-glycerate hydrolase, in various biological functions including its involvement in glycolytic pathways, cancer metastasis, and stress response. This enzyme catalyzes the conversion of 2-phosphoglyceric acid, highlighting its importance in metabolic processes (Ji et al., 2016).

Metal Ion Interaction Studies : Malmström (1954) studied the interaction of DL-2-phosphoglyceric acid with metal ions that activate enolase, providing insights into the enzyme's mechanism and its relevance in metabolic pathways (Malmström, 1954).

Mechanism of Action

The mechanism of action of hydrates often involves their transformation into an anhydrate form. For instance, a study on sodium naproxen hydrate indicates that in tablet pressing conditions, polivinylpyrrolidone (PVP) delays, whereas microcrystalline cellulose (MC) facilitates, transformation into the anhydrate .

Safety and Hazards

Future Directions

The future research directions in the field of hydrates involve improving the understanding of the formation and transformation processes of hydrates. This includes studying the influence of various factors on these processes and developing methods to control these processes for specific applications .

properties

IUPAC Name |

trisodium;(2R)-3-hydroxy-2-phosphonatooxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O7P.3Na/c4-1-2(3(5)6)10-11(7,8)9;;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;;/q;3*+1/p-3/t2-;;;/m1.../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFNPEWUYSSUSOD-QYUNTSNKSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)[O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Na3O7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50724567 |

Source

|

| Record name | Trisodium (2R)-3-hydroxy-2-(phosphonatooxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70195-25-4 |

Source

|

| Record name | Trisodium (2R)-3-hydroxy-2-(phosphonatooxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Azidoethoxy-d4)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine](/img/structure/B562534.png)